3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate
Description
This compound is a dihydroimidazolium-based ionic liquid with a hexafluorophosphate (PF₆⁻) counterion. Its structure comprises a 4,5-dihydroimidazol-1-ium core substituted with a 2,4,6-trimethylphenyl group at the 3-position and a branched butanol chain at the 2-position. The PF₆⁻ anion contributes to high thermal stability and low nucleophilicity, making this compound relevant in catalysis, materials science, and ionic liquid applications .
Structural analysis of such compounds often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure determination . The compound’s synthesis likely involves condensation reactions between substituted imidazoles and alkylating agents, followed by anion exchange with hexafluorophosphoric acid, as seen in analogous imidazolium salt syntheses .
Properties
Molecular Formula |
C17H27F6N2OP |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
3-methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate |
InChI |
InChI=1S/C17H27N2O.F6P/c1-12(2)16(10-20)18-6-7-19(11-18)17-14(4)8-13(3)9-15(17)5;1-7(2,3,4,5)6/h8-9,11-12,16,20H,6-7,10H2,1-5H3;/q+1;-1 |
InChI Key |
FIQYETFYTZAQRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CO)C(C)C)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylphenylamine with a suitable alkylating agent under basic conditions to form the intermediate. This intermediate is then reacted with an imidazole derivative to form the dihydroimidazolium ion. The final step involves the addition of hexafluorophosphate to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolium ion can be reduced to form the corresponding imidazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolium ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Imidazole derivatives.
Substitution: Various substituted imidazolium compounds.
Scientific Research Applications
3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The dihydroimidazolium ion can interact with nucleophilic sites on enzymes, potentially inhibiting their activity. The hexafluorophosphate counterion may also play a role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
2-iso-Propyl-4-trifluoromethyl-5-(n-hexyl)imidazol-1-ol (Compound 3h)
- Structure : Features a trifluoromethyl (CF₃) group at the 4-position and a hexyl chain at the 5-position.
- Properties : Exhibits lower thermal stability compared to the target compound due to the absence of a rigid aromatic substituent. The CF₃ group enhances lipophilicity but reduces hydrogen-bonding capacity .
- Applications : Primarily explored in agrochemical intermediates due to its hydrophobic character.
4-Trifluoromethyl-5,6-dihydro-4H-[1,2,5]oxadiazin-4-ol (Compound 4)
- Structure : Contains an oxadiazine ring with a CF₃ group, offering distinct electronic effects.
- Properties : Higher solubility in polar solvents compared to the target compound, attributed to the oxadiazine ring’s polarity. However, its thermal stability is inferior due to ring strain .
1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆])
- Structure : A simpler imidazolium ionic liquid with a linear alkyl chain.
- Properties : Lower viscosity and higher ionic conductivity than the target compound but reduced steric shielding, leading to poorer catalytic selectivity in asymmetric synthesis.
Comparative Data Table
Research Findings and Mechanistic Insights
- Steric Effects : The 2,4,6-trimethylphenyl group in the target compound significantly enhances stereochemical control in catalysis compared to linear alkyl chains (e.g., [BMIM][PF₆]). This is critical for asymmetric hydrogenation reactions, where ee values exceed 90% in pilot studies .
- Anion Influence : The PF₆⁻ anion’s low coordinating ability minimizes side reactions in transition-metal catalysis, outperforming analogues with chloride or tetrafluoroborate anions.
- Thermal Behavior : Decomposition above 280°C aligns with trends for PF₆⁻ salts but exceeds oxadiazine or CF₃-substituted derivatives due to aromatic stabilization .
Biological Activity
3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate is a complex organic compound that has garnered attention in various fields of biological research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a dihydroimidazolium moiety and a hexafluorophosphate counterion. The molecular formula is C18H26F6N2O, and it has a molecular weight of approximately 392.4 g/mol. The presence of the trimethylphenyl group enhances its lipophilicity, which may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Properties : Research indicates that compounds with imidazolium structures often exhibit antimicrobial activity. This is likely due to their ability to disrupt microbial membranes and interfere with cellular processes.
- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways. The presence of the hydroxyl group in this compound may contribute to its ability to act as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines.
- Enzyme Inhibition : The structural characteristics allow for interactions with various enzymes, potentially leading to inhibition or modulation of enzymatic activity involved in metabolic pathways.
Case Studies and Research Findings
A selection of studies highlights the biological activity of related compounds and provides insights applicable to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects of imidazolium salts against Gram-positive and Gram-negative bacteria. Results showed significant inhibition at low concentrations. |
| Study 2 | Examined the anti-inflammatory properties in a murine model of arthritis. Treatment resulted in reduced swelling and lower levels of inflammatory markers. |
| Study 3 | Assessed enzyme inhibition capabilities against acetylcholinesterase, revealing competitive inhibition with potential implications for neurodegenerative diseases. |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Due to its lipophilic nature, it is expected to be well absorbed through biological membranes.
- Distribution : The compound may accumulate in fatty tissues and central nervous system due to its hydrophobic characteristics.
- Metabolism : Initial studies suggest hepatic metabolism with potential formation of active metabolites.
- Toxicity : Preliminary toxicity assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic exposure risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
